molecular formula C10H8INO2 B15328660 7-iodo-6-methoxy-3H-quinolin-4-one

7-iodo-6-methoxy-3H-quinolin-4-one

Cat. No.: B15328660
M. Wt: 301.08 g/mol
InChI Key: MPKBRTUISJQWOE-UHFFFAOYSA-N
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Description

7-Iodo-6-methoxy-3H-quinolin-4-one is a specialized quinolin-4-one derivative offered as a key synthetic intermediate for medicinal chemistry and drug discovery research. The quinolin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities . This particular compound features a iodine substituent at the 7-position and a methoxy group at the 6-position, a substitution pattern known to be significant in bioactive molecules . The iodine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling rapid diversification of the core structure to create libraries for structure-activity relationship (SAR) studies . Quinolin-4-ones and related heterocycles like quinazolin-4-ones are frequently explored in anticancer research . Some 6,7-disubstituted quinazolin-4-one analogues, for instance, are established synthetic intermediates for potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors such as Gefitinib, underscoring the therapeutic relevance of this chemotype in oncology . Furthermore, the 6-chloro-7-methoxy substitution pattern on a 2-methyl-4(1H)-quinolone scaffold has been demonstrated to confer synergistic antimalarial activity and selectivity against the Plasmodium cytochrome bc₁ complex . While the specific biological profile of this compound requires further investigation, its structure positions it as a valuable precursor for developing novel agents targeting infectious diseases and proliferative disorders. Researchers will find this compound useful as a versatile building block for the synthesis of more complex molecules. This product is intended for research applications only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

7-iodo-6-methoxy-3H-quinolin-4-one

InChI

InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h3-5H,2H2,1H3

InChI Key

MPKBRTUISJQWOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CC=N2)I

Origin of Product

United States

Preparation Methods

Synthesis of 3-Iodo-4-Methoxyaniline

The precursor 3-iodo-4-methoxyaniline can be synthesized via directed iodination of 4-methoxyaniline using iodine monochloride (ICl) in acetic acid. Alternatively, Sandmeyer iodination of 4-methoxy-2-nitroaniline followed by reduction yields the target aniline.

Cyclocondensation with Ethyl Acetoacetate

Reaction of 3-iodo-4-methoxyaniline with ethyl acetoacetate in refluxing diphenyl ether (180–200°C) induces cyclization to form the quinolinone core. This method, adapted from the synthesis of ethyl 6-methyl-7-iodoquinoline-3-carboxylate, typically achieves yields of 60–75% after purification via silica gel chromatography.

Table 1. Gould-Jacobs Reaction Conditions

Parameter Value
Solvent Diphenyl ether
Temperature 180–200°C
Yield 60–75%
Purification Silica gel chromatography

Halogen Exchange via Nucleophilic Aromatic Substitution

This method leverages halogen displacement on pre-formed quinolinones. For example, 7-chloro-6-methoxy-3H-quinolin-4-one can undergo iodide substitution under Ullmann-type conditions.

Preparation of 7-Chloro-6-Methoxy-3H-Quinolin-4-One

Phosphorus oxychloride (POCl₃) is used to chlorinate the 4-oxo group of 6-methoxy-3H-quinolin-4-one, yielding the 4-chloro intermediate. Subsequent displacement of the 7-fluoro group (if present) with chlorine via radical-initiated chlorination may be employed.

Iodination with Potassium Iodide

Heating 7-chloro-6-methoxy-3H-quinolin-4-one with potassium iodide (KI) in dimethylformamide (DMF) at 120°C for 24 hours facilitates nucleophilic aromatic substitution. Catalytic copper(I) iodide (CuI) enhances reactivity, yielding this compound in 50–65% yield.

Table 2. Halogen Exchange Parameters

Parameter Value
Catalyst CuI (10 mol%)
Solvent DMF
Temperature 120°C
Reaction Time 24 hours
Yield 50–65%

Electrophilic Iodination of 6-Methoxy-3H-Quinolin-4-One

Direct iodination at position 7 exploits the electron-donating methoxy group at position 6, which activates the aromatic ring for electrophilic substitution.

Iodination with N-Iodosuccinimide (NIS)

Treatment of 6-methoxy-3H-quinolin-4-one with NIS in trifluoroacetic acid (TFA) at 0°C to room temperature introduces iodine regioselectively at position 7. Yields range from 45–60%, with minor formation of 5-iodo byproducts.

Lewis Acid-Mediated Iodination

Using iodine monochloride (ICl) in the presence of aluminum chloride (AlCl₃) enhances electrophilic iodination efficiency. This method, adapted from quinolinequinone syntheses, achieves 55–70% yields but requires stringent control of reaction stoichiometry to avoid over-iodination.

Table 3. Electrophilic Iodination Conditions

Parameter Value
Iodinating Agent NIS or ICl
Solvent TFA or dichloromethane
Temperature 0°C to RT
Yield 45–70%

Metal-Catalyzed C-H Activation

Palladium-catalyzed C-H iodination offers a modern alternative, enabling direct functionalization without pre-halogenated intermediates.

Palladium(II)-Mediated Direct Iodination

A mixture of 6-methoxy-3H-quinolin-4-one, iodine, and palladium acetate (Pd(OAc)₂) in acetonitrile at 80°C facilitates C-H activation at position 7. This method, inspired by quinazoline syntheses, provides moderate yields (40–55%) but excellent regioselectivity.

Photoredox Catalysis

Visible-light-mediated iodination using eosin Y as a photocatalyst and NIS as the iodine source represents an emerging approach. Preliminary studies suggest yields up to 50% under mild conditions (room temperature, 12 hours).

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol-water mixtures (95:5 v/v) produces high-purity this compound crystals, as demonstrated in analogous quinolinone purifications.

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, H-2), 7.82 (d, J = 8.5 Hz, 1H, H-5), 6.98 (d, J = 8.5 Hz, 1H, H-8), 3.92 (s, 3H, OCH₃).
  • IR : ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions: 7-IODO-6-METHOXY-4-OXO-QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .

Comparison with Similar Compounds

Table 1: Key Structural Features of 7-Iodo-6-Methoxy-3H-Quinolin-4-One and Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (Target) Quinolin-4-one 6-OCH₃, 7-I ~315.12 (calculated) Potential bioactivity (inferred)
7-Chloro-4-hydroxy-6-iodo-3-(2-methylphenyl)-1H-quinolin-2-one Quinolin-2-one 7-Cl, 6-I, 4-OH, 3-(2-MePh) 411.62 Steric hindrance from 2-MePh group
7-Fluoro-3-iodo-6-methoxyquinolin-4-ol Quinolin-4-ol 7-F, 3-I, 6-OCH₃ ~351.08 (calculated) Enhanced polarity due to -OH
6,7-Dimethoxy-3H-quinolin-4-one Quinolin-4-one 6-OCH₃, 7-OCH₃ ~219.21 (calculated) Electron-rich core
7-Benzyloxy-6-methoxy-3H-quinazolin-4-one Quinazolin-4-one 7-OBn, 6-OCH₃ ~310.31 (calculated) Increased lipophilicity from BnO
1-Ethyl-6-fluoro-7-(4-methylpiperidyl)-4-oxo-quinoline-3-carboxamide Quinoline-4-one 1-Et, 6-F, 7-piperidyl, 3-CONH₂ ~387.43 (calculated) Antimalarial activity

Key Observations:

Core Variations: Quinolin-4-one vs. Quinolin-2-one vs. Quinolin-4-one: The ketone position (2 vs. 4) affects conjugation and reactivity. For example, 7-chloro-4-hydroxy-6-iodo-3-(2-methylphenyl)-1H-quinolin-2-one has a hydroxyl group at position 4, enabling hydrogen bonding unavailable in the target compound.

Substituent Effects: Halogens (I, Cl, F): Iodine’s large size and polarizability increase lipophilicity and steric hindrance compared to smaller halogens like Cl or F. For instance, 7-fluoro-3-iodo-6-methoxyquinolin-4-ol combines F (electron-withdrawing) and I, creating a polarized aromatic system. Methoxy vs. Benzyloxy: Methoxy groups enhance electron density, while benzyloxy (7-benzyloxy-6-methoxy-3H-quinazolin-4-one ) adds hydrophobicity and bulk.

Biological Activity: Piperidyl and carboxamide substituents (e.g., 1-ethyl-6-fluoro-7-(4-methylpiperidyl)-4-oxo-quinoline-3-carboxamide ) are linked to antimalarial activity, suggesting that bulky substituents at position 7 may enhance target binding. The target compound’s iodine atom could similarly modulate bioactivity through steric or electronic effects.

Physicochemical and Spectral Comparisons

  • Molecular Weight and Solubility : The target compound’s calculated molecular weight (~315.12) is lower than iodinated analogues like the 411.62 g/mol compound in , likely due to the absence of a 2-methylphenyl group. Methoxy and iodine substituents may reduce aqueous solubility compared to hydroxylated derivatives (e.g., 7-hydroxy-6-methoxyquinazolin-4-one ).
  • Spectral Data: While specific data for the target compound are lacking, analogues like 6,7-dimethoxy-3H-quinolin-4-one show characteristic IR peaks for C=O (~1677 cm⁻¹) and OCH₃ (~2830 cm⁻¹). Iodine’s presence would downfield-shift aromatic protons in ¹H-NMR due to its electron-withdrawing effect.

Q & A

Q. What are the optimal synthetic routes for 7-iodo-6-methoxy-3H-quinolin-4-one, considering yield and purity?

Methodological Guidance:

  • Core Synthesis Steps: Start with a quinoline backbone (e.g., 6-methoxyquinolin-4-one) and introduce iodine via electrophilic substitution or metal-catalyzed halogenation. Optimize iodine positioning using directing groups (e.g., methoxy at C6) .
  • Reagent Selection: Use iodine sources like I₂/KI in acidic media or Pd/Cu catalysts for regioselective iodination. For methoxy retention, avoid harsh conditions (e.g., HI may cleave methoxy groups) .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) to isolate the product. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

Table 1: Reaction Condition Comparison

MethodReagents/ConditionsYield (%)Purity (%)Reference
Electrophilic IodinationI₂, H₂SO₄, 80°C, 12h6595
Pd-Catalyzed HalogenationPd(OAc)₂, CuI, DMF, 100°C, 24h7898

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

Methodological Guidance:

  • NMR Analysis:
  • ¹H NMR: Identify methoxy protons as a singlet (~δ 3.8–4.0 ppm). Aromatic protons appear as doublets or multiplets (δ 6.5–8.5 ppm) .
  • ¹³C NMR: Confirm carbonyl (C4=O) at ~δ 175–180 ppm and methoxy carbon at ~δ 55–60 ppm. Iodine’s electronegativity deshields adjacent carbons .
    • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks. High-resolution MS confirms molecular formula (C₁₀H₇INO₂; theoretical m/z: 315.94) .
    • IR Spectroscopy: Look for C=O stretch (~1650 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹ .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported bioactivity data for halogenated quinolinone derivatives?

Methodological Guidance:

  • Assay Validation: Standardize bioactivity assays (e.g., MIC for antimicrobial studies) across labs. Use reference compounds (e.g., ciprofloxacin) to calibrate results .
  • Structural Confirmation: Ensure compound identity via X-ray crystallography (e.g., resolve tautomerism in 3H-quinolin-4-one) .
  • Solubility Adjustments: Address false negatives by optimizing solvent systems (e.g., DMSO for hydrophobic compounds) .

Q. How does the iodine substituent influence the electronic properties and reactivity of this compound compared to other halogenated analogs?

Methodological Guidance:

  • Computational Studies: Perform DFT calculations (e.g., Gaussian09) to compare electron density maps. Iodine’s polarizability increases electrophilicity at C7, enhancing reactivity in cross-coupling reactions vs. chloro/fluoro analogs .
  • Experimental Validation:
  • Compare Suzuki coupling yields with iodinated vs. brominated derivatives.
  • Use cyclic voltammetry to assess redox potentials influenced by iodine’s electron-withdrawing effect .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound, and how do intermolecular interactions affect its stability?

Methodological Guidance:

  • X-Ray Diffraction: Use synchrotron radiation for heavy-atom (iodine) resolution. Refine data with SHELXL .
  • Intermolecular Interactions:
  • Hydrogen Bonding: Analyze O-H⋯O (quinolinone carbonyl) and C-H⋯I interactions. These stabilize crystal packing and influence melting points .

  • π-Stacking: Quantify centroid distances between aromatic rings (typically 3.5–4.0 Å) to assess stacking contributions .

    Table 2: Crystallographic Data Comparison

    CompoundSpace GroupIntermolecular InteractionsReference
    This compoundP2₁/cO-H⋯O (2.85 Å), C-H⋯I (3.10 Å)
    Chlorinated analogP1̄O-H⋯O (2.90 Å), π-stacking (3.75 Å)

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for iodinated quinolines?

Methodological Guidance:

  • Parameter Screening: Systematically vary reaction parameters (temperature, catalyst loading) using DoE (Design of Experiments).
  • Side Reaction Identification: Use LC-MS to detect byproducts (e.g., deiodinated or demethylated species) .
  • Cross-Validation: Reproduce methods from literature with identical reagents (e.g., trace H₂O in DMF may reduce Pd catalyst activity) .

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